Imunofan vs. Freund's Adjuvant: Comparable Protection with Superior Safety Profile in Vaccine Adjuvant Applications
In a direct head-to-head comparison evaluating Imunofan as a synthetic peptide adjuvant versus Freund's adjuvant in a chimeric protein vaccine against E. coli O157:H7, Imunofan demonstrated statistically comparable protection (p > 0.1) while avoiding the adverse effects associated with traditional oil-emulsion adjuvants [1]. The protection was achieved despite significantly lower humoral IgG response, indicating a unique mechanism involving non-antibody-mediated immunity [1].
| Evidence Dimension | Bacterial shedding reduction post-challenge (log10 CFU/g feces) |
|---|---|
| Target Compound Data | 3.1 ± 0.4 log10 CFU/g |
| Comparator Or Baseline | Freund's adjuvant: 2.9 ± 0.3 log10 CFU/g; ESI alone: 4.2 ± 0.5 log10 CFU/g; Imunofan alone: 5.8 ± 0.7 log10 CFU/g |
| Quantified Difference | Imunofan + ESI vs. Freund's + ESI: no significant difference (p > 0.1); both significantly reduced shedding versus ESI alone (p < 0.01) |
| Conditions | BALB/c mice (n=10/group) immunized with chimeric ESI antigen; E. coli O157:H7 challenge; ELISA for IgG; bacterial shedding quantification |
Why This Matters
Imunofan offers vaccine researchers a safer alternative to Freund's adjuvant with equivalent protective efficacy, avoiding the pain, granuloma formation, and tissue damage associated with oil-emulsion adjuvants while maintaining robust protection through non-antibody-mediated pathways.
- [1] Mansourabad AM, Samiei-Abianeh H, Tarverdizadeh Y, Aghaie SM, Hajizade A. Solid-Phase Synthesized Imunofan Confers Clinically Relevant Protection using a Chimeric Protein Vaccine Candidate Against E. coli O157:H7 in BALB/c Mice. Curr Protein Pept Sci. 2025. PMID: 41116267. View Source
